Quetiapine-D4 hemifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine-D4 hemifumarate is a deuterium-labeled derivative of quetiapine hemifumarate. Quetiapine hemifumarate is a psychotropic agent primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Preparation Methods
The synthesis of Quetiapine-D4 hemifumarate involves several steps:
Synthesis of 11-chlorodibenzo[b,f][1,4]thiazepine: This intermediate is prepared by reacting dibenzo[b,f][1,4]thiazepine with thionyl chloride.
Formation of 11-piperazinyldibenzo[b,f][1,4]thiazepine: The intermediate is then reacted with piperazine to form 11-piperazinyldibenzo[b,f][1,4]thiazepine.
Ethoxylation: The compound undergoes ethoxylation to introduce the ethoxy group.
Deuterium Labeling: Deuterium atoms are introduced at specific positions to form Quetiapine-D4.
Formation of Hemifumarate Salt: Finally, the deuterium-labeled quetiapine is reacted with fumaric acid to form the hemifumarate salt.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Quetiapine-D4 hemifumarate undergoes various chemical reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of quetiapine .
Scientific Research Applications
Quetiapine-D4 hemifumarate is widely used in scientific research due to its stability and precise labeling:
Chemistry: It is used in studies involving the synthesis and characterization of psychotropic agents.
Biology: The compound is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of quetiapine.
Medicine: It is employed in clinical research to study the efficacy and safety of quetiapine in treating psychiatric disorders.
Industry: This compound is used in the development of new antipsychotic medications and in quality control processes
Mechanism of Action
Quetiapine-D4 hemifumarate exerts its effects by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and bipolar disorder. The compound also has a high affinity for histamine H1 receptors, contributing to its sedative effects. The deuterium labeling does not alter the mechanism of action but enhances the stability and allows for more accurate tracking in pharmacokinetic studies .
Comparison with Similar Compounds
Quetiapine-D4 hemifumarate is similar to other deuterium-labeled psychotropic agents such as:
Olanzapine-D4: Another deuterium-labeled antipsychotic used for similar research purposes.
Clozapine-D4: A deuterium-labeled version of clozapine, used in studies of treatment-resistant schizophrenia.
Risperidone-D4: A deuterium-labeled version of risperidone, used in pharmacokinetic studies.
What sets this compound apart is its specific application in studying the pharmacokinetics and pharmacodynamics of quetiapine, providing valuable insights into its metabolism and action .
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i13D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOMYMAXPYINW-LXEIGJDRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.